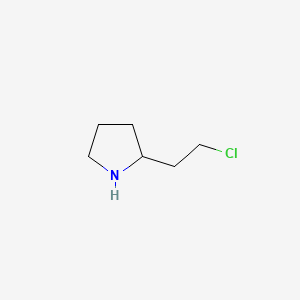

2-(2-Chloroethyl)pyrrolidine

Descripción

Historical Context and Evolution of Pyrrolidine (B122466) Synthesis Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a structural motif found in a vast array of natural products, most notably in alkaloids and the amino acid proline. The history of pyrrolidine synthesis is therefore deeply intertwined with the study of these naturally occurring compounds. Early research in the late 19th and early 20th centuries focused on the isolation and structural elucidation of complex alkaloids such as nicotine (B1678760) and hygrine, which feature the pyrrolidine core. These initial studies laid the groundwork for the development of synthetic methodologies aimed at replicating these natural structures in the laboratory.

The synthesis of pyrrolizidine (B1209537) alkaloids, which contain the 1-azabicyclo[3.3.0]octane system, has been a significant driver of innovation in pyrrolidine synthesis. core.ac.uk For instance, the first synthesis of the necine base retronecine (B1221780) was reported in 1962. core.ac.uk The development of methods to construct the pyrrolidine ring has evolved considerably over time. Early methods often involved the cyclization of 1,4-difunctionalized open-chain precursors. A classic laboratory synthesis of pyrrolidine itself involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base.

Over the decades, a diverse array of synthetic strategies has been developed, moving from classical cyclization reactions to more sophisticated and stereoselective methods. These include:

Reductive amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. guidechem.com

Cyclization of amino alcohols or amino ketones: For example, the cyclization of 1,4-amino alcohols under acidic or basic conditions. guidechem.com

[3+2] Cycloaddition reactions: This powerful method involves the reaction of an azomethine ylide with an alkene to form the pyrrolidine ring, often with a high degree of stereocontrol. guidechem.comchemicalbook.com

Ring-closing metathesis: A versatile method for the formation of cyclic compounds, including pyrrolidines. researchgate.net

Intramolecular C-H amination: Modern methods that allow for the direct formation of the N-C bond by activating a C-H bond within the same molecule. organic-chemistry.org

The continuous development of these synthetic methods has not only provided access to a wide range of substituted pyrrolidines but has also enabled the synthesis of complex drug molecules and natural products. mdpi.comresearchgate.net

Significance of Nitrogen-Containing Heterocycles as Research Targets

Nitrogen-containing heterocycles are of paramount importance in the chemical sciences, particularly in medicinal chemistry and materials science. Their prevalence in biologically active compounds is remarkable, with a significant portion of pharmaceuticals containing at least one nitrogen heterocycle. The pyrrolidine scaffold, in particular, is a "privileged" structure in drug discovery. guidechem.com The inclusion of a pyrrolidine ring in a molecule can impart favorable physicochemical properties, such as improved water solubility and the ability to form hydrogen bonds, which can enhance the binding affinity of a drug molecule to its biological target. guidechem.com

The significance of nitrogen-containing heterocycles extends beyond their biological activity. They are also widely used as:

Building blocks in organic synthesis: Their functional handles allow for the construction of more complex molecular architectures. core.ac.ukasianpubs.org

Ligands in catalysis: Chiral pyrrolidine-based ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Organocatalysts: Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. unibo.it

Ionic liquids and materials: The unique properties of nitrogen-containing heterocyclic salts are being explored for applications in materials science.

The continuous interest in these heterocycles fuels the development of new synthetic methodologies and the exploration of their potential applications in various scientific disciplines.

Structural Specificity of the 2-(2-Chloroethyl)pyrrolidine Moiety in Chemical Science

The chemical compound this compound possesses distinct structural features that dictate its reactivity and potential applications. It combines a saturated, five-membered pyrrolidine ring with a reactive 2-chloroethyl side chain attached to the carbon atom adjacent to the nitrogen.

The key structural aspects include:

The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring is non-planar and exists in various envelope and twist conformations. This three-dimensional structure can be crucial for stereospecific interactions with biological targets.

The 2-Chloroethyl Group: The presence of a primary alkyl chloride at the 2-position makes this moiety susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of functional groups at this position. The reactivity of this group is a key feature for its use as a synthetic intermediate.

The Secondary Amine: The nitrogen atom in the pyrrolidine ring is a secondary amine, which is basic and nucleophilic. It can be protonated to form a salt or can react with electrophiles.

The relative position of the chloroethyl group at the 2-position, as opposed to the 1-position (on the nitrogen atom), is a critical distinction. In this compound, the reactive chloroethyl group is attached to a stereocenter (if the pyrrolidine is substituted), which can be significant in the synthesis of chiral molecules.

A closely related compound, 2-(2-Chloroethyl)-1-methylpyrrolidine (B1585370) , has been studied and its hydrochloride salt is used as an intermediate in the synthesis of pharmaceutical compounds, including potential antineoplastic and antihistaminic agents. guidechem.com The presence of the N-methyl group modifies the basicity and nucleophilicity of the nitrogen atom but the reactivity of the chloroethyl group remains a key feature. This analog is often used in the synthesis of compounds targeting topoisomerase I. chemicalbook.com

Overview of Key Academic Research Areas for the Chemical Compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its role as a reactive intermediate can be inferred from studies on closely related compounds. The primary area of academic research for this type of molecule is as a building block in organic synthesis , particularly for the preparation of more complex, biologically active molecules.

The key research applications for haloalkyl-substituted pyrrolidines, including this compound and its derivatives, are:

Pharmaceutical Synthesis: These compounds serve as crucial intermediates in the synthesis of a variety of pharmaceuticals. The chloroethyl group allows for the alkylation of other molecules, a common strategy in drug development. For instance, the related compound 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride is used in the synthesis of drugs targeting neurological disorders and in the development of novel anticancer agents. chemimpex.com It has also been used in the synthesis of benzopyran derivatives with potential biological activities. asianpubs.org

Medicinal Chemistry Research: The this compound scaffold can be used to explore structure-activity relationships (SAR) of new drug candidates. By reacting the chloroethyl group with various nucleophiles, chemists can systematically modify the structure of a lead compound to optimize its efficacy and other pharmacological properties. chemimpex.com

Synthesis of Novel Heterocyclic Systems: The reactivity of both the secondary amine and the chloroethyl group can be exploited to construct more complex heterocyclic systems. For example, intramolecular cyclization could lead to the formation of bicyclic structures.

Development of Radioligands and Molecular Probes: The chloroethyl group can be a site for the introduction of radiolabels or fluorescent tags, allowing for the synthesis of molecular probes to study biological processes.

Data Tables

Table 1: Properties of 1-(2-Chloroethyl)pyrrolidine Hydrochloride (Analogue)

| Property | Value | Source |

| CAS Number | 7250-67-1 | chemimpex.comchembk.com |

| Molecular Formula | C₆H₁₂ClN · HCl | chemimpex.comchembk.com |

| Molecular Weight | 170.08 g/mol | chemimpex.comthermofisher.com |

| Melting Point | 171 - 174 °C | chemimpex.com |

| Boiling Point | 237 °C | chembk.com |

| Appearance | White to off-white powder/crystals | chembk.comthermofisher.com |

| Solubility | Soluble in water and chloroform | chembk.com |

Table 2: Spectroscopic Data for 1-(2-Chloroethyl)pyrrolidine Hydrochloride (Analogue)

| Spectroscopic Technique | Data | Source |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyrrolidine and chloroethyl protons can be observed. | spectrabase.comchemicalbook.com |

| Infrared (IR) | Conforms to the structure. | thermofisher.com |

Table 3: Properties of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride (Analogue)

| Property | Value | Source |

| CAS Number | 56824-22-7 | guidechem.com |

| Molecular Formula | C₇H₁₅Cl₂N | guidechem.com |

| Molecular Weight | 184.11 g/mol | |

| Appearance | White crystalline powder | guidechem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloroethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTGOZXZVTWOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chloroethyl Pyrrolidine and Its Derivatives

Regioselective Synthesis Strategies

The precise placement of the chloroethyl group on the pyrrolidine (B122466) ring is critical for its utility as a synthetic precursor. Regioselective synthesis strategies ensure the formation of the desired 2-substituted isomer over other possibilities.

Nucleophilic Substitution Pathways to 2-(2-Chloroethyl)pyrrolidine

One of the most direct methods for the synthesis of this compound and its N-substituted analogs involves nucleophilic substitution reactions. A common approach starts with a pre-formed pyrrolidine ring bearing a hydroxyl group at the desired position. For instance, 2-(pyrrolidin-2-yl)ethanol can be converted to this compound. A well-established method for this transformation is the reaction with thionyl chloride (SOCl₂). chemicalbook.com This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Similarly, N-substituted derivatives such as 2-(2-chloroethyl)-1-methylpyrrolidine (B1585370) can be synthesized from N-methyl-2-pyrrolidine-ethanol using thionyl chloride. google.com The hydrochloride salt of the product is often isolated. chemicalbook.comchemdad.com These methods are advantageous due to the ready availability of the starting amino alcohols.

Another nucleophilic substitution strategy involves the reaction of pyrrolidine with a suitable electrophile already containing the chloroethyl moiety. For example, pyrrolidine can react with a molecule containing a chloroethyl group and a leaving group to form N-(2-chloroethyl)pyrrolidine. However, to achieve 2-substitution on the ring itself, the pyrrolidine must act as a carbon nucleophile, which typically requires activation.

Cyclization Reactions for Pyrrolidine Ring Formation with Chloroethyl Functionality

An alternative to modifying a pre-existing pyrrolidine ring is to construct the ring with the chloroethyl group already incorporated into one of the precursors. Intramolecular cyclization reactions are powerful tools for this purpose. For example, a linear precursor containing a nitrogen atom and a suitable leaving group, separated by a four-carbon chain that includes the chloroethyl side chain, can undergo intramolecular cyclization to form the pyrrolidine ring.

A tandem amination/cyanation/alkylation sequence starting from a primary amine tethered to an alkyne has been reported to produce α-cyano pyrrolidines, which can be further functionalized. nih.gov While not directly yielding the chloroethyl derivative, this highlights the potential of tandem reactions to build complex pyrrolidines. A more direct approach could involve the cyclization of an amino compound containing a chloroethyl group. For instance, acyclic γ-chloroalkyl-benzylamines have been shown to cyclize to form the corresponding 2-substituted piperidines, and similar strategies can be applied to the synthesis of 2-(chloroethyl)pyrrolidines. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound

The development of stereoselective methods to control the chirality at the C2 position of the pyrrolidine ring is of significant importance, particularly for applications in medicinal chemistry.

Chiral Auxiliary-Mediated Approaches to 2-Substituted Pyrrolidines

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral compounds. In the context of 2-substituted pyrrolidines, chiral sulfinamides, such as N-tert-butanesulfinamide, have proven to be highly effective. researchgate.netsigmaaldrich.com The general strategy involves the condensation of a chiral sulfinamide with a suitable ketone or aldehyde precursor to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the chiral auxiliary.

For the synthesis of 2-substituted pyrrolidines, a highly diastereoselective addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine has been reported. rsc.org This method allows for the efficient preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The chiral auxiliary can be subsequently removed under mild conditions to afford the desired enantiomerically enriched pyrrolidine. The use of chiral sulfinamides as nitrogen nucleophiles in intermolecular aza-Michael reactions has also been demonstrated, leading to the stereoselective synthesis of complex pyrrolidine-containing molecules. acs.org

| Reaction Type | Chiral Auxiliary | Key Features | Product |

| Addition of Grignard Reagents | N-tert-butanesulfinyl imine | High diastereoselectivity | Enantiomerically enriched 2-substituted pyrrolidines rsc.org |

| Intermolecular aza-Michael Reaction | Chiral sulfinamides | Streamlined stereoselective synthesis | Complex pyrrolidine-containing molecules acs.org |

Dynamic Kinetic and Dynamic Thermodynamic Resolution in Pyrrolidine Synthesis

Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are powerful techniques for the synthesis of enantiomerically pure compounds from racemic starting materials. nih.gov These methods rely on the in-situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.

In the context of pyrrolidine synthesis, DKR has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This has been achieved through the highly enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. nih.gov The choice of the chiral ligand allows for the formation of either enantiomer of the product. nih.gov

Organocatalytic dynamic kinetic resolution cascades have also been developed for the highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines. pkusz.edu.cnacs.org These cascades can combine a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization to achieve high yields and excellent stereoselectivity. pkusz.edu.cnacs.org

| Resolution Type | Methodology | Key Features | Product |

| Dynamic Kinetic Resolution | Electrophilic substitution of racemic 2-lithiopyrrolidines with a chiral ligand | Access to both enantiomers | Enantiomerically enriched 2-substituted pyrrolidines nih.gov |

| Dynamic Kinetic Resolution | Organocatalytic cascade reaction | High diastereoselectivity and enantioselectivity | Polysubstituted pyrrolidines pkusz.edu.cnacs.org |

Ring-Closing Metathesis Strategies for Pyrrolidine Analogues

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic compounds, including pyrrolidines and their analogues. scholaris.ca This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene or enyne to form a cyclic olefin. acs.orgtandfonline.com

The synthesis of pyrrolidine-based analogues often utilizes RCM as a key step. beilstein-journals.orgbeilstein-journals.org For instance, a convergent synthetic route can be designed where two functionalized side chains are introduced to a nitrogen-containing backbone before the ring-closing metathesis step. beilstein-journals.org This strategy allows for the efficient preparation of a diverse range of pyrrolidine analogues. beilstein-journals.org The starting dienes for RCM can be synthesized from readily available precursors like the amino acids proline and pyroglutamic acid. scholaris.ca

| Catalyst Type | Substrate | Key Features | Product |

| First-generation Grubbs catalyst | Diallylamine derivatives | Fast and effective, mild conditions | Pyrrolidine derivatives tandfonline.com |

| Ruthenium-based catalysts | Diene or enyne precursors | Convergent and efficient for analogue synthesis | Pyrrolidine-based analogues beilstein-journals.orgbeilstein-journals.org |

Enantioselective Catalysis for Pyrrolidine Derivatives

The development of catalytic asymmetric methods to produce enantiomerically pure 2-substituted pyrrolidines is a crucial area of research, as the biological activity of chiral molecules often depends on a single enantiomer. mappingignorance.org Various strategies have been established, including metal-based catalysis, organocatalysis, and biocatalysis.

Metal-Catalyzed Approaches: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a powerful method for constructing chiral pyrrolidines. nih.gov This reaction is believed to proceed through a zwitterionic Pd-TMM intermediate, which adds to the imine, followed by a ring-closing attack of the nitrogen nucleophile. nih.gov The enantioselectivity is controlled by chiral phosphoramidite (B1245037) ligands. nih.gov Similarly, iridium catalysts paired with chiral ferrocene (B1249389) ligands have been used for the one-pot intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, yielding chiral 2-arylpyrrolidines with high yield and enantiomeric excess. thieme-connect.com

Organocatalytic Strategies: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids have been shown to catalyze the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted pyrrolidines with high enantioselectivity. rsc.org Another innovative approach is Singly Occupied Molecular Orbital (SOMO) catalysis, which activates β-amino aldehydes to form a transient enamine radical cation. nih.gov This intermediate undergoes an enantioselective [3+2] coupling with olefins, followed by a radical-polar crossover and cyclization to yield stereochemically complex pyrrolidines. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another cornerstone method, capable of creating multiple stereocenters in a single, atom-economical step. mappingignorance.orgrsc.org

Biocatalytic and Resolution Methods: Biocatalysis has emerged as a sustainable and highly selective synthetic tool. Transaminases, for instance, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excess (>99.5%) for both enantiomers. acs.org This biocatalytic route was successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. acs.org

Kinetic resolution is another effective technique. Dynamic thermodynamic resolution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand allows for highly enantioselective electrophilic substitutions. nih.govacs.org The choice of chiral ligand determines which enantiomer of the product is formed. nih.govacs.org Classical resolution using chiral acids, such as the use of laevotartaric acid to resolve (S)-N-methyl-2-chloroethyl-pyrrolidine, also remains a viable, albeit sometimes lower-yielding, method.

Table 1: Comparison of Enantioselective Methods for 2-Substituted Pyrrolidine Synthesis

| Method | Catalyst/Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Intramolecular Reductive Amination | Iridium / Chiral Ferrocene Ligand | (4-Oxo-4-arylbutyl)carbamates | Up to 98% | Up to 92% | thieme-connect.com |

| Domino Metathesis/Aza-Michael Addition | Chiral Brønsted Acid | Enone Carbamates | High | High | rsc.org |

| Transaminase-Triggered Cyclization | Transaminase (enzyme) | ω-Chloroketones | Up to 90% | >99.5% | acs.org |

| Palladium-Catalyzed [3+2] Cycloaddition | Palladium / Chiral Phosphoramidite | Trimethylenemethane & Imines | Up to 86% | Up to 84% | nih.gov |

| Dynamic Thermodynamic Resolution | n-BuLi / Chiral Ligand | N-Substituted 2-Lithiopyrrolidines | - | High | nih.govacs.org |

N-Functionalization Strategies for this compound

The secondary amine in this compound provides a reactive site for various N-functionalization reactions, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for altering the molecule's physical properties and biological activity. Common strategies include N-alkylation and N-acylation.

N-Alkylation: Alkylation of the pyrrolidine nitrogen introduces an alkyl group. This can be achieved by reacting the secondary amine with alkyl halides. For instance, N-functionalization is a key step in many synthetic pathways, where a protecting group like tert-butyloxycarbonyl (Boc) is first introduced and later removed. nih.govacs.org The N-Boc-2-lithiopyrrolidine intermediate is a versatile tool for creating various 2-substituted pyrrolidines. nih.govacs.org The N-substituent can also be a more complex group, as seen in the synthesis of N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide, which starts from 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride. chemicalbook.com

N-Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or anhydride (B1165640) to form an amide. This reaction is fundamental in medicinal chemistry. For example, the pyrrolidine nitrogen can react with carboxylic acid derivatives to form amides. ambeed.com The formation of N-benzoyl-pyrrolidine is another example of N-acylation. d-nb.info

Other Functionalizations: Beyond simple alkylation and acylation, other functionalizations are possible. Reductive amination can convert the secondary amine into a tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent. ambeed.com Ureido functionalization, reacting the amine with a source like urea (B33335) or isocyanates, can also be performed to create urea-based derivatives. mdpi.com For example, derivatives of Nε-[N′-(2-chloroethyl)carbamoyl]-L-lysine have been synthesized and show anti-tumoral activity. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable, reducing waste and the use of hazardous substances. Several innovative and eco-friendly methods have been developed for the synthesis of pyrrolidines.

Use of Recyclable Catalysts and Green Solvents: One significant advancement is the use of heterogeneous, recyclable catalysts. A one-pot synthesis of substituted pyrrolidines has been developed using a reusable copper-aluminum mixed oxide nanocomposite (CuAl-MO NCs) catalyst. acs.orgfigshare.com This method follows green principles, demonstrating high atom economy and low E-factor (a measure of waste generated). figshare.com Another approach uses L-proline functionalized manganese ferrite (B1171679) nanorods as a recyclable magnetic nanocatalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org The catalyst can be easily recovered and reused without significant loss of activity. rsc.org

Furthermore, the replacement of toxic organic solvents with greener alternatives is a key goal. An efficient synthesis of pyrrolidine-fused spirooxindoles was achieved through a three-component domino reaction in an ethanol-water mixture at room temperature, completely avoiding toxic solvents and the need for chromatographic purification. rsc.org

Biocatalysis and Renewable Feedstocks: As mentioned previously, biocatalytic methods using enzymes like transaminases are inherently green. acs.org They operate under mild conditions in aqueous environments and offer high selectivity, minimizing byproducts. acs.org Another green strategy involves using catalysts derived from natural, renewable sources. Researchers have developed a method for synthesizing functionalized pyrrolidines using a solid acid catalyst derived from natural carbohydrates like cellulose (B213188) and starch. researchgate.net This metal-free approach is cost-effective, and the catalyst is reusable. researchgate.net

Table 2: Overview of Green Chemistry Strategies for Pyrrolidine Synthesis

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Reusable Nanocatalysis | One-pot KA² coupling using CuAl-MO nanocatalyst | Recyclable catalyst, high atom economy, low E-factor | acs.orgfigshare.com |

| Magnetic Nanocatalysis | Three-component reaction with L-proline functionalized magnetic nanorods | High diastereoselectivity, easy catalyst recovery and reuse | rsc.org |

| Green Solvents | Domino reaction in EtOH/H₂O under catalyst-free conditions | Avoids toxic solvents and column chromatography, high yields | rsc.org |

| Biocatalysis | Asymmetric synthesis using transaminases | High enantioselectivity, mild aqueous conditions, sustainable | acs.org |

| Renewable Catalysts | 1,3-Dipolar cycloaddition using a natural carbohydrate solid acid catalyst | Metal-free, cost-effective, reusable catalyst from renewable source | researchgate.net |

Mechanistic Investigations and Reactivity Profiles of 2 2 Chloroethyl Pyrrolidine

Reactivity of the Chloroethyl Moiety in Substitution Reactions

The carbon-chlorine (C-Cl) bond in the 2-chloroethyl side chain is the primary site of electrophilic reactivity. However, its susceptibility to nucleophilic substitution is profoundly influenced by the adjacent pyrrolidine (B122466) nitrogen. In principle, an external nucleophile (Nu⁻) could attack the carbon atom bearing the chlorine via a direct bimolecular substitution (SN2) mechanism.

Path A (Direct SN2): Nu⁻ + Cl-CH₂CH₂-Pyrrolidine → Nu-CH₂CH₂-Pyrrolidine + Cl⁻

The table below contrasts the relative reactivity of 2-(2-chloroethyl)pyrrolidine with a structurally similar compound lacking the participating nitrogen atom, demonstrating the potent effect of anchimeric assistance.

| Compound | Participating Group | Relative Rate of Chloride Displacement (krel) | Primary Mechanism |

|---|---|---|---|

| This compound | Pyrrolidine Nitrogen | ~104 - 105 | Intramolecular Cyclization (Anchimeric Assistance) |

| 1-Chlorobutane | None | 1 | Direct SN2 |

Note: Relative rates are illustrative and depend heavily on solvent, temperature, and nucleophile concentration. The data highlights the massive rate enhancement due to the nitrogen atom.

Alkylating Mechanisms and their Chemical Basis

The primary mechanism by which this compound functions as an alkylating agent is a two-step process initiated by intramolecular cyclization.

Formation of a Bicyclic Intermediate: The lone pair of electrons on the pyrrolidine nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This intramolecular SN2 reaction displaces the chloride ion and forms a strained, bicyclic quaternary ammonium (B1175870) salt known as the pyrrolizidinium cation . This intermediate is a fused ring system containing a three-membered aziridinium (B1262131) ring fused to the five-membered pyrrolidine ring.

Nucleophilic Ring-Opening: The resulting pyrrolizidinium cation is a highly potent electrophile due to the significant ring strain of the fused aziridinium moiety. It is readily attacked by external nucleophiles. The nucleophilic attack occurs at one of the two carbon atoms of the original chloroethyl chain, leading to the opening of the three-membered ring and the formation of a stable, alkylated product.

This two-step sequence (cyclization followed by nucleophilic attack) is the chemical basis for the compound's alkylating ability. The molecule itself is a stable precursor, or "pro-agent," which generates the highly reactive alkylating species in situ. This mechanism ensures that alkylation is efficient and proceeds under conditions that might not favor a direct SN2 reaction on the starting material.

Intramolecular Reactivity and Cyclization Propensities

Thermodynamics and Kinetics: The formation of the bicyclic [3.3.0] system is entropically favored as it is an intramolecular process. The resulting five-membered and three-membered fused ring structure, while strained, is readily formed. Kinetic studies show that this cyclization follows first-order kinetics, with the rate being dependent on the concentration of this compound but independent of the external nucleophile's concentration.

Solvent Effects: Polar aprotic solvents can stabilize the charged pyrrolizidinium intermediate, thereby facilitating its formation. Protic solvents may solvate the nitrogen atom, potentially hindering its nucleophilic attack, but can also stabilize the departing chloride ion.

pH Dependence: The cyclization is critically dependent on the availability of the nitrogen's lone pair. At low pH, the nitrogen is protonated to form a pyrrolidinium (B1226570) salt. This protonation renders the nitrogen non-nucleophilic, completely inhibiting the intramolecular cyclization pathway. Therefore, the compound is significantly more stable in acidic aqueous solutions as its hydrochloride salt.

| Condition | State of Pyrrolidine Nitrogen | Rate of Pyrrolizidinium Cation Formation | Reactivity Profile |

|---|---|---|---|

| Acidic (pH < 5) | Protonated (R₂NH₂⁺) | Negligible / Extremely Slow | Stable, non-reactive precursor |

| Neutral / Basic (pH > 7) | Free Base (R₂NH) | Rapid | Active, forms intermediate readily |

Role of the Pyrrolidine Nitrogen in Reaction Pathways

The pyrrolidine nitrogen is the central determinant of the compound's reactivity. Its role is multifaceted:

Internal Nucleophile: As detailed above, the primary role of the nitrogen is to act as an intramolecular nucleophile. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP) , is responsible for the significant rate enhancement of chloride ion departure compared to analogous compounds without a β-amino group.

Basicity and pH Switch: The basicity of the secondary amine (typical pKa ≈ 11 for pyrrolidine) acts as a pH-dependent "on/off" switch for its reactivity. In its unprotonated (basic) form, it is an active participant in the reaction. In its protonated (acidic) form, it is a passive, non-participating spectator, rendering the molecule stable. This property is crucial for controlling the initiation of its alkylating activity.

Directing Group: The nitrogen's attack dictates the structure of the reactive intermediate. The formation of the specific pyrrolizidinium cation ensures that subsequent nucleophilic attack occurs regioselectively on the carbons of the former ethyl side chain, preserving the pyrrolidine core in the final product.

Electrophilic and Nucleophilic Characteristics of this compound

The compound exhibits dual chemical characteristics, acting as both a nucleophile and, functionally, as an electrophile.

Nucleophilic Character: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons and is a secondary amine. In this capacity, it is a nucleophile and a base. It can react with protons (as in salt formation) or other external electrophiles in standard amine chemistry, provided this reaction outcompetes the intramolecular cyclization.

This duality is summarized in the table below.

| Characteristic | Structural Basis | Typical Reaction | Mechanism |

|---|---|---|---|

| Nucleophilic | Lone pair on the secondary amine nitrogen | Protonation; Reaction with external electrophiles | Direct nucleophilic attack by nitrogen |

| Electrophilic (Functional) | Carbon-chlorine bond, facilitated by NGP | Alkylation of an external nucleophile (e.g., R-S⁻, R-O⁻, R₂NH) | Indirect; via formation of the electrophilic pyrrolizidinium cation intermediate |

Advanced Spectroscopic and Spectrometric Characterization of 2 2 Chloroethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR or ¹³C NMR data for 2-(2-Chloroethyl)pyrrolidine is available in the reviewed literature.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

No experimental mass spectra or detailed fragmentation patterns for this compound have been published.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

No published Infrared (IR) or Raman spectra are available for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

As this compound is a chiral molecule, it would exhibit chiroptical properties. However, no specific Circular Dichroism (CD) or other chiroptical data has been reported.

Computational Chemistry and Theoretical Modeling of 2 2 Chloroethyl Pyrrolidine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It is frequently employed to predict the electronic structure and reactivity of compounds like 2-(2-chloroethyl)pyrrolidine. iucr.orgactascientific.comnih.gov By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can assess the molecule's kinetic stability and chemical reactivity. actascientific.comresearchgate.netresearchgate.net

The HOMO-LUMO energy gap is a critical descriptor; a small gap suggests that the molecule is more reactive as it requires less energy to be excited. actascientific.comresearchgate.net For pyrrolidine (B122466) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G** or 6-311G(d,p), help in understanding their electronic behavior and potential for chemical reactions. nih.govresearchgate.net These calculations can also determine various global chemical reactivity descriptors, including chemical hardness, inertness, chemical potential, and electrophilicity index, which further characterize the molecule's reactivity. actascientific.comresearchgate.net

Table 1: Representative Parameters Used in DFT Studies of Pyrrolidine Derivatives

| Parameter | Typical Method/Basis Set | Information Gained |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Provides the most stable 3D structure and bond parameters. researchgate.net |

| HOMO-LUMO Energies | TD-DFT/B3LYP | Determines electronic transition properties and reactivity. actascientific.comresearchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | Predicts IR and Raman spectra for structural validation. nih.govresearchgate.net |

Modeling of Reaction Pathways and Transition States

Computational methods, particularly DFT, are instrumental in modeling the reaction pathways of this compound. The primary reaction this compound undergoes is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. ijstr.org This is a key step in the synthesis of many more complex molecules. nih.govtandfonline.commdpi.com

Quantum chemical calculations can model these nucleophilic substitution pathways (e.g., SN2 mechanism), identifying the transition states and their associated energy barriers. By mapping the potential energy surface of the reaction, chemists can understand the feasibility of a reaction, predict the major products, and gain insight into the reaction mechanism. mdpi.comacs.org For instance, modeling the reaction of this compound with an amine or thiol can elucidate the structural and energetic changes that occur as the new bond forms and the chloride ion departs. This predictive power helps in optimizing reaction conditions and avoiding the formation of unwanted byproducts.

Prediction of Spectroscopic Properties

Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods can accurately calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

For molecules containing the pyrrolidine ring, calculated vibrational wavenumbers and chemical shift values often show good agreement with experimental findings. researchgate.nettandfonline.com The theoretical spectra are typically generated after geometric optimization of the molecule using a suitable level of theory, such as B3LYP/6-311G(d,p). nih.govresearchgate.net Discrepancies between calculated and experimental spectra can sometimes be resolved by applying scaling factors to the theoretical data. actascientific.com This correlation between theoretical and experimental spectra provides strong evidence for the proposed structure and conformation of the synthesized compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the rotational freedom of the chloroethyl side chain and the non-planar nature of the pyrrolidine ring. Molecular dynamics (MD) simulations are a key computational tool for exploring the conformational landscape of such flexible molecules in different environments. mdpi.com

MD simulations model the atomic motions of a molecule over time, providing a detailed ensemble of possible conformations and their relative stabilities. mdpi.comwhiterose.ac.uk For pyrrolidine derivatives, the five-membered ring can adopt various puckered conformations, such as the "envelope" and "twisted" forms. researchgate.net MD simulations can reveal the preferred conformations of the molecule in solution, which is crucial for understanding its interactions with other molecules, including biological targets. mdpi.comacs.org These simulations are considered a 'gold standard' for the computational assessment of molecular shape, as they can account for the influence of the local environment on conformational preference. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, its reactivity is a key determinant of its function, particularly in the synthesis of more complex derivatives and in potential biological interactions.

The compound has been classified as a pro-electrophile, a feature that can be used in QSAR models to predict modes of toxic action. scispace.com Reactivity descriptors derived from computational methods like DFT (e.g., LUMO energy, electrophilicity index) can serve as independent variables in QSAR models. rsc.org These models can then be used to predict the reactivity of a series of related compounds, providing a rapid, low-cost assessment that can guide further experimental work and help prioritize candidates in drug discovery or materials science. rsc.org

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactivity towards other species. iucr.orgresearchgate.net The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the region around the nitrogen atom, with its lone pair of electrons, is expected to be a site of negative potential. tandfonline.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms attached to the carbon skeleton and, notably, the carbon atom bonded to the electronegative chlorine atom, would represent positive potential sites. iucr.org

Table 2: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Pyrrolidine Nitrogen | Negative | Site for electrophilic attack; protonation site. iucr.orgtandfonline.com |

| Chlorine Atom | Slightly Negative | Electron-withdrawing, creates positive potential on adjacent carbon. |

| Carbon bonded to Chlorine (Cα) | Positive | Primary site for nucleophilic attack (SN2 reaction). iucr.org |

Molecular Docking for Ligand-Target Interaction Prediction (in vitro context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). actascientific.comresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates within the active site of a biological target. researchgate.netnih.gov

In the context of this compound, while the compound itself may not be the final active molecule, it serves as a crucial building block for more complex ligands. nih.govtandfonline.com Docking studies are performed on these derivatives to predict their interaction with targets. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and then scoring these poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions) and binding energy. actascientific.comresearchgate.net For example, pyrrolidine-containing chalcones and pyrrolidine-2,5-dione derivatives have been evaluated via docking simulations to predict their binding to targets like estrogen receptors and cyclooxygenase enzymes, respectively. researchgate.netnih.gov These in silico predictions help rationalize experimental findings and guide the design of more potent and selective inhibitors. nih.govresearchgate.net

2 2 Chloroethyl Pyrrolidine As a Key Building Block in Complex Organic Synthesis

Synthesis of Pharmacologically Relevant Scaffolds

The pyrrolidine (B122466) motif is a "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous biologically active compounds. unife.it 2-(2-Chloroethyl)pyrrolidine and its derivatives serve as key intermediates in the synthesis of a diverse range of pharmacologically significant molecules. chemimpex.commdpi.com The presence of the reactive chloroethyl group allows for facile introduction of the pyrrolidine ring into larger molecular frameworks through nucleophilic substitution reactions. cymitquimica.com

One notable application is in the synthesis of compounds targeting the central nervous system. For instance, 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride is used as a chemical intermediate in the development of drugs for neurological disorders. chemimpex.com Its N-methylated analogue, 2-(2-Chloroethyl)-1-methylpyrrolidine (B1585370) hydrochloride, is a crucial reagent in the synthesis of various compounds, including N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide and 1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride. chemicalbook.comsigmaaldrich.comchemdad.com This highlights its role in creating molecules with potential applications in neuroscience research.

Furthermore, this compound is instrumental in the development of anticancer agents. It is an intermediate in the synthesis of reversed lactam analogues of ARC-111, which exhibit potent topoisomerase I-targeting activity and cytotoxicity. chemicalbook.comchemdad.com The synthesis of various benzoxazole (B165842) derivatives with antiproliferative and antibacterial properties also utilizes 1-(2-chloroethyl)pyrrolidine hydrochloride. mdpi.com

The versatility of this compound extends to the synthesis of other therapeutic agents. It has been employed in the creation of β-lactam estrogen receptor antagonists, demonstrating its utility in developing hormone-targeted therapies. tandfonline.com The synthesis of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators, which have potential as anti-inflammatory and anti-cancer agents, also involves intermediates derived from this compound. nih.gov

The following table summarizes some of the pharmacologically relevant scaffolds synthesized using this compound and its derivatives:

| Scaffold/Compound Class | Therapeutic Area | Reference |

| N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide | Neuroscience | chemicalbook.comsigmaaldrich.comchemdad.com |

| 1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride | Neuroscience | chemicalbook.comsigmaaldrich.comchemdad.com |

| Reversed lactam analogues of ARC-111 | Oncology | chemicalbook.comchemdad.com |

| Benzoxazole derivatives | Oncology, Infectious Disease | mdpi.com |

| β-Lactam estrogen receptor antagonists | Oncology | tandfonline.com |

| Pyrrolo[1,2-a]quinoxaline derivatives | Oncology, Inflammation | nih.gov |

| Thiazoline derivatives | Various (Anti-HIV, Neurological, Anticancer) | rsc.org |

| 2-Substituted pyrrolidines | Various | nih.gov |

Application in Agrochemicals and Industrial Chemical Production

Beyond pharmaceuticals, 1-(2-Chloroethyl)pyrrolidine hydrochloride is a valuable intermediate in the agrochemical industry. forecastchemicals.commendelchemicals.com It serves as a building block for the creation of effective pesticides and herbicides. chemimpex.com The ability to introduce the pyrrolidine moiety into various molecular structures allows for the modification of biological pathways in pests and weeds, contributing to improved crop yields and resistance. chemimpex.com

In the realm of industrial chemical production, this compound and its derivatives are utilized in the synthesis of specialty chemicals. lookchem.com The reactivity of the chloroethyl group makes it a useful precursor for a variety of chemical transformations. For example, it can undergo nucleophilic substitution with various nucleophiles, such as amines and thiols, to generate a wide range of derivatives. It can also be used in the synthesis of other heterocyclic compounds, such as 2,3-pyrrolidinediones, through condensation reactions. researchgate.net

A patented synthesis method for (S)-N-methyl-2-chloro-ethyl-pyrrolidine highlights its industrial relevance. This method involves the resolution of N-methyl-2-chloro-ethyl-pyrrolidine using laevotartaric acid to produce the (S)-enantiomer with high yield and purity, which is a valuable chiral intermediate. google.com

Development of Novel Functional Materials

Recent research has explored the use of this compound in the development of novel functional materials. Specifically, it has been incorporated into organic-inorganic hybrid materials. One such example is the one-dimensional lead iodide hybrid, (2cepyH)PbI3 (where 2cepy = 1-(2-chloroethyl)pyrrolidine). researchgate.net This material exhibits broadband yellow emissions upon UV photoexcitation, a property attributed to self-trapped excitons. This research suggests potential applications in areas like solid-state lighting and optoelectronics. researchgate.net

The synthesis of 1-(2-indenylethyl)pyrrolidine and its subsequent use in forming transition metal complexes, such as those with titanium and zirconium, further demonstrates the utility of this compound in materials science. soeagra.com These organometallic complexes could have applications in catalysis or as precursors to other advanced materials.

Chiral Pool Applications in Diverse Synthetic Routes

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. numberanalytics.com Chiral pyrrolidines are prominent in this field, serving as versatile building blocks. mdpi.com

(S)-N-methyl-2-chloro-ethyl-pyrrolidine, obtained through resolution, is an example of a chiral building block derived from this compound. google.com Such chiral intermediates are invaluable for the enantioselective synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts, which have shown excellent performance in enantioselective Michael additions, further underscores the importance of chiral pyrrolidine scaffolds. rsc.org

The development of methods for the dynamic thermodynamic and dynamic kinetic resolution of 2-lithiopyrrolidines provides a pathway to enantiomerically enriched 2-substituted pyrrolidines. nih.gov These methods allow for the selective synthesis of either enantiomer of the product by choosing the appropriate chiral ligand, offering a high degree of stereochemical control in synthetic routes. This is particularly important in the synthesis of chiral pyrrolidine inhibitors for enzymes like neuronal nitric oxide synthase. nih.gov

Biochemical Interactions and Molecular Mechanisms of 2 2 Chloroethyl Pyrrolidine in Vitro Research

Investigation of Molecular Target Engagement Mechanisms

No studies detailing the specific molecular targets of 2-(2-Chloroethyl)pyrrolidine or the mechanisms by which it engages with these targets in vitro were found.

Enzymatic Activity Modulation by Pyrrolidine (B122466) Derivatives (In Vitro Assays)

There is no available research on the effects of this compound on the activity of specific enzymes in in vitro assays.

Studies on Covalent Adduct Formation with Biomolecules

No studies were identified that investigated the formation of covalent adducts between this compound and biomolecules such as proteins or nucleic acids in vitro.

Ligand-Protein Binding Characterization (In Vitro Biophysical Methods)

No biophysical data, such as binding affinity or kinetics, characterizing the interaction of this compound with any protein target were found in the searched literature.

Analytical Methodologies for the Research and Development of 2 2 Chloroethyl Pyrrolidine

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analytical chemistry of 2-(2-Chloroethyl)pyrrolidine, enabling its separation from impurities, starting materials, and byproducts. These methods are crucial for assessing the purity of synthesized batches and for isolating the compound for further research. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC is a suitable method for its purity assessment. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of certainty in identification through the fragmentation pattern of the molecule.

In a typical GC analysis, the sample is vaporized and swept by a carrier gas (usually an inert gas like helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). For compounds like substituted pyrrolidines, columns with a stationary phase of 5% phenyl-95% dimethylpolysiloxane are commonly used due to their versatility in separating a wide range of compounds. mdpi.com

The purity of this compound can be determined by the relative area of its peak in the chromatogram. GC-MS is particularly useful for identifying impurities by comparing their mass spectra to spectral libraries. While specific validated methods for this compound are not extensively published, methodologies for related compounds, such as N-methyl-2-pyrrolidinone (NMP), provide a framework for method development. researchgate.netresearchgate.net These methods often involve direct injection of a diluted sample into the GC system. researchgate.net

Table 1: Illustrative GC Parameters for Analysis of Related Pyrrolidinone Compounds

| Parameter | Setting for N-Methyl-2-pyrrolidone (NMP) Analysis |

| Column | Capillary column (e.g., DB-1701) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial temperature of 140°C, ramped to 285°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table presents typical parameters based on methods for structurally related compounds and serves as a starting point for developing a specific method for this compound. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. A significant challenge in the analysis of this compound by HPLC with UV detection is its lack of a strong chromophore, meaning it does not absorb light strongly in the typical UV-Vis range. chromforum.org

Analysis is possible by monitoring the absorbance at very low wavelengths (around 190-200 nm), but this can suffer from interference from many common solvents. chromforum.org To overcome this, alternative detection methods like mass spectrometry (LC-MS) are often preferred. chromforum.orgambeed.com A UPLC-MS/MS method developed for the related compound bis(2-chloroethyl)amine (B1207034) demonstrates the high sensitivity and selectivity achievable. researchgate.net This approach uses a reversed-phase column (such as a C18 column) and a mobile phase consisting of an aqueous component with a modifier (like formic acid) and an organic solvent (like methanol). researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. researchgate.net

For highly polar compounds like pyrrolidine (B122466) derivatives, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative separation mode. chromforum.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is suitable for retaining and separating polar analytes. chromforum.org

Table 2: Example UPLC-MS/MS Conditions for a Related Chloroethylamine Compound

| Parameter | Setting for Bis(2-chloroethyl)amine Analysis |

| Column | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) |

| Mobile Phase | Isocratic elution with 0.2% formic acid in water and methanol (B129727) (45:55 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |

| Ionization Mode | Positive-ion Electrospray Ionization (ESI+) |

This table is based on a validated method for a structurally similar compound and illustrates a potential analytical approach for this compound. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgchemistryhall.com Its application has been documented in syntheses involving 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, the salt form of the target compound. ijstr.org

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rochester.edu The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). For the reaction of 1-(2-chloroethyl)pyrrolidine hydrochloride with naphthols, a mobile phase of methanol and dichloromethane (B109758) (1:9 ratio) has been used. ijstr.org

The separation occurs as the mobile phase moves up the plate by capillary action. chemistryhall.com Compounds are separated based on their differential affinity for the stationary phase (silica gel) and the mobile phase. The progress of the reaction is visualized by observing the disappearance of the spot corresponding to this compound and the appearance of a new spot for the product. libretexts.org Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a chemical reagent such as iodine or potassium permanganate. rsc.org

Advanced Quantification Methods for Research Samples

Accurate quantification of this compound in research samples is critical for determining yields, assessing purity, and conducting further studies. The chromatographic methods described above, when properly validated, serve as the basis for robust quantification.

Quantification using GC or HPLC/UPLC typically involves the creation of a calibration curve. This is done by analyzing a series of standards of known concentrations to establish a linear relationship between the concentration and the detector response (e.g., peak area). The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.

For high-sensitivity and high-selectivity quantification, mass spectrometry-based detectors are preferred. In UPLC-MS/MS, for example, quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. Method validation according to ICH guidelines ensures reliability, establishing key parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net While specific data for this compound is scarce, validated methods for related compounds demonstrate the performance that can be expected.

Table 3: Performance Metrics from Validated Quantification Methods for Related Compounds

| Analytical Method | Analyte | Linearity (R²) | LOD | LOQ |

| GC | 2-(2-chloroethoxy)ethanol | >0.99 | Not Reported | Not Reported |

| UPLC-MS/MS | Bis(2-chloroethyl)amine | 0.9892 | 0.070 ppm | 0.206 ppm |

This table showcases the quantitative performance achievable for compounds structurally similar to this compound, providing a benchmark for method development. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. jfda-online.com For this compound, derivatization can be employed to enhance its performance in both GC and LC analysis. The primary functional group targeted for derivatization is the secondary amine within the pyrrolidine ring.

For Gas Chromatography (GC): The amine group can be derivatized to increase the compound's volatility and thermal stability, and to improve its chromatographic peak shape. jfda-online.comnih.gov Common derivatization reactions for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amide derivatives. These fluorinated derivatives are particularly useful for enhancing sensitivity with an electron capture detector (ECD).

Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, leading to more volatile and thermally stable derivatives. jfda-online.com

For Liquid Chromatography (LC): Derivatization is primarily used to introduce a moiety that can be easily detected. Since this compound lacks a native chromophore or fluorophore, derivatization can significantly enhance detection sensitivity. ddtjournal.com

Introduction of a Chromophore/Fluorophore: Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to produce derivatives with strong UV absorbance and/or fluorescence, allowing for highly sensitive detection. nih.gov

Enhancing Ionization for Mass Spectrometry: Derivatization can be used to introduce a permanently charged group or a group that is easily ionized, thereby improving the response in LC-MS analysis. ddtjournal.comresearchgate.net

A documented strategy for a related compound, 2-chloroethyl ethylsulfide, involved derivatization with sodium benzenesulfonchloramide to form a sulfilimine derivative, which has a strong UV absorption peak around 230 nm, making it suitable for HPLC-UV analysis. dtic.mil

Table 4: Common Derivatization Strategies for Amines

| Technique | Reagent Class | Example Reagent | Purpose |

| GC | Acylating Agents | Trifluoroacetic anhydride (TFAA) | Increase volatility, improve peak shape, enhance ECD detection |

| GC | Silylating Agents | BSTFA | Increase volatility and thermal stability |

| HPLC | Labeling Agents | Dansyl Chloride | Introduce a fluorophore for fluorescence detection |

| HPLC | Labeling Agents | FMOC-Cl | Introduce a chromophore for UV detection |

| LC-MS | Ionization Enhancers | Girard's Reagent T | Introduce a permanently charged quaternary amine group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.